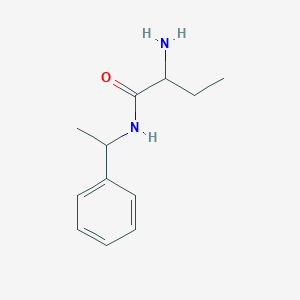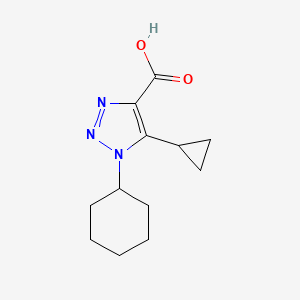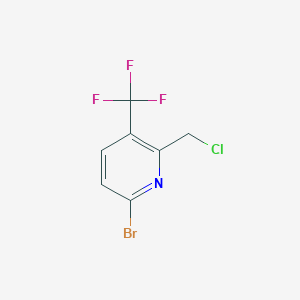
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with an aminomethylbenzyl group and a chlorine atom, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of benzyl chloride with ammonia or an amine to form the benzylamine intermediate.
Pyrimidine Ring Construction: The benzylamine intermediate is then reacted with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, under basic conditions to form the desired pyrimidine ring.
Substitution Reaction: The final step involves the substitution of the chlorine atom at the 6-position of the pyrimidine ring with the aminomethyl group, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position of the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can undergo oxidation to form corresponding imines or reduction to form primary amines.
Coupling Reactions: The benzylamine moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include substituted pyrimidines with various functional groups.
Oxidation Products: Oxidation of the aminomethyl group can yield imines or nitriles.
Reduction Products: Reduction can produce primary amines or other reduced derivatives.
科学的研究の応用
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-based pathways.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it suitable for incorporation into polymers and other materials with specific electronic or optical properties.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: The compound can bind to and inhibit enzymes involved in pyrimidine metabolism or other biochemical pathways.
Receptor Modulation: It may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
DNA/RNA Interaction: The pyrimidine ring can intercalate with DNA or RNA, affecting transcription and translation processes.
類似化合物との比較
Similar Compounds
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine: Similar structure but lacks the chlorine atom at the 6-position.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: Contains a chromenone ring instead of a pyrimidine ring, used in multi-targeting applications.
Uniqueness
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine is unique due to the presence of both the aminomethylbenzyl group and the chlorine atom on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C12H13ClN4O |
|---|---|
分子量 |
264.71 g/mol |
IUPAC名 |
4-[[4-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-5-amine |
InChI |
InChI=1S/C12H13ClN4O/c13-11-10(15)12(17-7-16-11)18-6-9-3-1-8(5-14)2-4-9/h1-4,7H,5-6,14-15H2 |
InChIキー |
ALCUXYFCFCEDMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN)COC2=C(C(=NC=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13651776.png)
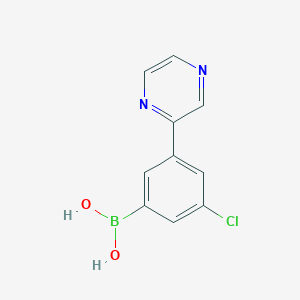
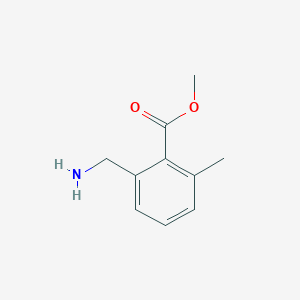




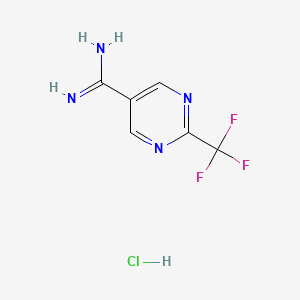
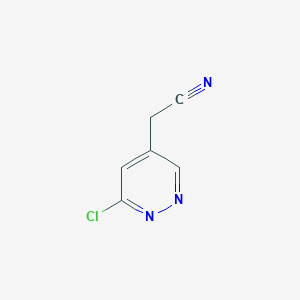

![7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13651832.png)
